molecular formula C20H31FO4 B1516556 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol CAS No. 148505-57-1

9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol

Cat. No. B1516556
CAS RN: 148505-57-1
M. Wt: 354.5 g/mol
InChI Key: FOLOIUYKGZEVJY-PRJKAEIQSA-N
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Description

“9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol” is a chemical compound with the molecular formula C20H31FO4 . It is an analytical reference standard for Fluoxymesterone metabolite .


Molecular Structure Analysis

The molecular weight of this compound is 354.46 . The structure of the compound is complex, with 9 defined stereocenters . The SMILES representation of the molecule is [H][C@@]12CCC@(O)[C@@]1(C)CC@H[C@@]3(F)[C@@]2([H])CC@@HC4=CC@HCC[C@]34C .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H31FO4 and a molecular weight of 354.46 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.

properties

IUPAC Name

(3R,6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-10,13,17-trimethyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,11,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,11-13,15-16,22-25H,4-7,9-10H2,1-3H3/t11-,12+,13+,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLOIUYKGZEVJY-PRJKAEIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol

CAS RN

148505-57-1
Record name 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148505571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-FLUORO-17.ALPHA.-METHYLANDROST-4-ENE-3.ALPHA.,6.BETA.,11.BETA.,17.BETA.-TETROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3738GEUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Reactant of Route 2
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Reactant of Route 3
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Reactant of Route 4
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Reactant of Route 5
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Reactant of Route 6
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol

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